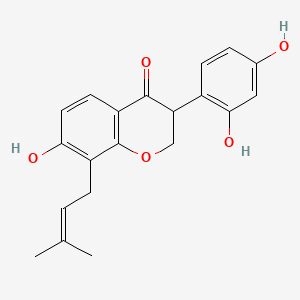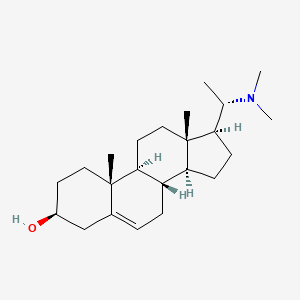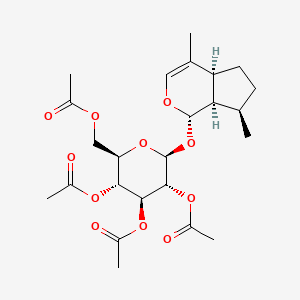
4-Aminobenzaldehyde
Vue d'ensemble
Description
4-Aminobenzaldehyde (4-AB) is a colorless, crystalline compound with a molecular weight of 135.14 g/mol. It belongs to the family of aromatic aldehydes and is an important intermediate in the synthesis of a variety of compounds. 4-AB has a wide range of applications in the pharmaceutical, food and cosmetic industries, and is used as a flavoring agent, a preservative, and a dyeing agent. 4-AB has also been studied for its potential therapeutic use in the treatment of certain diseases. The present review provides an overview of 4-AB, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Polymer Preparation and Application
4-Aminobenzaldehyde, derived from 1-methyl-4-nitrobenzene, has been used to prepare polymers via the galvanostatic method. These polymers exhibit cohesive force performance, corrosion resistance, and certain electrical conductivity. Their compatibility with stainless steel is notably better than with epoxy resin, suggesting potential applications in corrosion-resistant coatings and conductive materials (Jiang Ri-shan, 2008).
Liquid-phase Oxidation Process
In the synthesis of this compound, its liquid-phase oxidation process has been studied. Using ozone in the presence of a manganese/bromide catalyst, this compound can be efficiently produced. This process is significant for its high yield and efficiency, suggesting its importance in industrial synthesis of this compound and related compounds (A. Galstyan et al., 2012).
Electron Donor Strengths
Research on the electron-donor abilities of aminophenyl systems, including this compound, has been conducted using density functional theory calculations. These studies are crucial for understanding the electron-transfer processes and pi-electron donor strengths in various chemical reactions, which is vital for developing new materials and catalysts (O. Kwon et al., 2005).
Synthesis of N-Heterocyclic Chalcone Derivatives
This compound is used in the synthesis of heterocyclic chalcone derivatives. These compounds show potential as anti-cancer agents, providing a foundation for further research into their uses in cancer therapy. The synthesis involves Claisen-Schmidt condensation with 2-hydroxyacetophenone and demonstrates significant biological activity against breast cancer cells (B. Fegade & S. Jadhav, 2022).
Covalent Organic Frameworks
This compound has been utilized as a bifunctional linker in the synthesis of covalent organic frameworks (COFs). The addition of this compound allows for tuning of lattice parameters, crystallinity, and porosity of the COFs, expanding the possibilities for creating more complex and diverse structures in material science (Qing-Ting Sun et al., 2022).
Simple Synthetic Route to 4-Aminobenzaldehydes
An efficient synthetic route to create 4-aminobenzaldehydes from anilines has been developed, showcasing the versatility of this compound in chemical synthesis. This method highlights its importance as an intermediate in various chemical processes (B. Liedholm, 1992).
Photoreduction Processes on TiO₂
Research exploring the role of photogenerated electrons in the reduction of 4-nitrobenzaldehyde to 4-aminobenzyl alcohol on TiO2 provides insights into the photocatalytic properties of this compound. Such studies are essential for understanding and optimizing photoreduction processes in environmental and energy applications (A. Molinari et al., 2014).
Mécanisme D'action
Target of Action
4-Aminobenzaldehyde, also known as p-aminobenzaldehyde or 4-formylaniline , is a versatile compound that has been used in various applications. It has been found to target bacterial cells while remaining non-toxic to mammalian cells . This selectivity makes it a promising candidate for the development of novel antibiotics .
Mode of Action
The mode of action of this compound involves its interaction with bacterial cells. It is theorized to work by binding to and disrupting N-Acetylmuramic acid, a major constituent of peptidoglycan and thus bacterial cell walls . This disruption can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .
Biochemical Pathways
This compound is a synthetic reagent and monomer that can be used to synthesize monoazo dyes and photocurable ion exchange resins . The biochemical pathways affected by this compound are likely to be those involved in cell wall synthesis and maintenance in bacteria . .
Pharmacokinetics
Given its molecular weight of 12114 , it is likely to have good bioavailability
Result of Action
The primary result of the action of this compound is the disruption of bacterial cell walls, leading to potential cell death . In addition, it has been used in the synthesis of star-like aggregates of cone-shaped poly(azomethine) crystals , demonstrating its versatility in various applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of poly(azomethine) crystals from this compound was carried out at 200°C under a slow stream of nitrogen This suggests that the reaction environment, including temperature and atmospheric conditions, can significantly impact the efficacy and stability of this compound
Analyse Biochimique
Biochemical Properties
4-Aminobenzaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase. These interactions are crucial for the oxidation and reduction processes within cells. The compound also interacts with proteins involved in cellular signaling pathways, influencing the regulation of gene expression and cellular metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction leads to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase, which are crucial for its metabolism. These interactions affect the metabolic flux and levels of metabolites within cells. The compound can also influence the activity of cofactors involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
4-aminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYWCRQDJIRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060299 | |
| Record name | Benzaldehyde, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556-18-3, 28107-09-7 | |
| Record name | 4-Aminobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, homopolymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Aminobenzaldehyde?
A1: this compound has the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. * Infrared (IR) Spectroscopy: Reveals characteristic peaks for functional groups such as C=O stretching and N-H stretching vibrations. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable information for structural confirmation. []* UV-Visible Spectroscopy: Characterizes the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , , ]
Q3: What are some efficient synthetic routes for this compound?
A3: this compound can be synthesized through various methods:* From Anilines: Anilines unsubstituted at the 4-position can react under mild conditions in a Me₂SO–HCl solvent to yield substituted 4-aminobenzaldehydes. The addition of CuCl₂ is optional but can lead to a cleaner product. []* From 1-methyl-4-nitrobenzene: This method involves multiple steps, including the preparation of an intermediate nitrile compound and subsequent reactions with acetic acid, 2-methyl-4-aminobenzaldehyde, and other reagents. [] * Oxidation of 4-aminotoluene: This can be achieved through ozonation in the presence of a catalytic system like Mn(II)-KBr-H₂SO₄-Ac₂O. This method offers a more environmentally friendly approach compared to traditional methods. [, , ]
Q4: What are some common chemical transformations of this compound?
A4: this compound is a versatile building block in organic synthesis:* Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases, a class of compounds with various applications in coordination chemistry and materials science. [, , ]* Polymerization: this compound can be polymerized to create poly(azomethine)s, a class of conjugated polymers with potential applications in electronics and optoelectronics. []* Azo Dye Synthesis: It can be used as a diazo component in the synthesis of azo dyes, which find widespread use in the textile and printing industries. [, , ]* Heterocycle Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including benzimidazoles, which exhibit diverse biological activities. []
Q5: What are some prominent applications of this compound?
A5: this compound finds diverse applications in various fields:* Fluorescent Probes: Derivatives of this compound, like coumarin derivatives, exhibit fluorescence properties and have potential as fluorescent probes in biological systems. []* Chemosensors: It plays a crucial role in designing chemosensors for detecting specific analytes. For instance, it serves as a key component in a chemosensing protocol for detecting fluoride ions released from nerve agents like sarin. []* Covalent Organic Frameworks (COFs): this compound acts as a valuable linker in constructing COFs, porous materials with potential applications in gas storage and separation. []* Electrically Conductive Adhesives (ECAs): Aminoaldehydes, including this compound, are used as additives to enhance the conductivity and stabilize the contact resistance of ECAs. []
Q6: How does this compound perform under various conditions?
A6: this compound demonstrates specific behaviors under different conditions:* Solvent Effects: Its solubility and stability can vary significantly depending on the solvent polarity. For instance, it exhibits different absorption and emission properties in solvents like THF and the solid state. []* pH Sensitivity: As an amine-containing compound, its properties are affected by pH. For example, protonation of the amino group influences its halochromic behavior and UV-Vis absorption spectra. []* Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to degradation. Its thermal behavior is an important consideration in applications involving heat treatments. []
Q7: How is computational chemistry employed in research related to this compound?
A8: Computational methods provide valuable insights into the properties and behavior of this compound:* Density Functional Theory (DFT) Calculations: Used to study electron-donor abilities, predict spectroscopic properties, and gain a deeper understanding of its electronic structure. []* Molecular Modeling: Helps visualize the three-dimensional structure of the molecule and its interactions with other molecules, aiding in the design of new materials or understanding its behavior in different environments. []* Quantitative Structure-Activity Relationship (QSAR) Studies: Correlate the molecular structure of this compound and its derivatives with their biological activities, aiding in drug discovery and optimization. []
Q8: What are the environmental concerns related to this compound?
A8: While specific data on the ecotoxicological effects of this compound might be limited, it is crucial to consider its potential environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


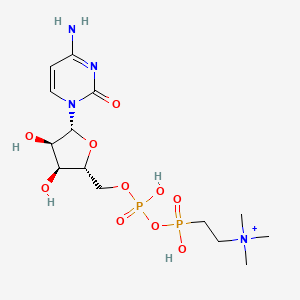

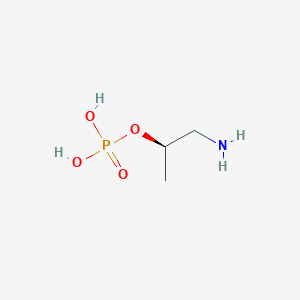
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
